A powerful vasodilator used in emergencies to lower blood pressure or to improve cardiac function. It is also an indicator for free sulfhydryl groups in proteins.
C5H4FeN6Na2O3
Sodium nitroprusside dihydrate
CAS No.: 13755-38-9
Cat. No.: VC20745541
Molecular Formula: C5FeN6O.2H2O.2Na
C5H4FeN6Na2O3
Molecular Weight: 297.95 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13755-38-9 |
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Molecular Formula | C5FeN6O.2H2O.2Na C5H4FeN6Na2O3 |
Molecular Weight | 297.95 g/mol |
IUPAC Name | disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate |
Standard InChI | InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; |
Standard InChI Key | XRKMNJXYOFSTBE-UHFFFAOYSA-N |
SMILES | [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] |
Canonical SMILES | [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] |
Chemical Identity and Structure
Sodium nitroprusside dihydrate is an inorganic compound formally known as disodium pentacyanonitrosylferrate(2-) dihydrate. It presents as a complex metal-cyanide compound with the molecular formula Na₂[Fe(CN)₅NO]·2H₂O . The compound features a central ferrous (Fe²⁺) ion surrounded by five cyanide (CN⁻) ligands and one nitrosyl (NO) group in an octahedral configuration . The molecular structure is completed by two sodium counter-ions and two water molecules of crystallization. With a molecular weight of 297.95 g/mol, this compound is classified under CAS number 13755-38-9 and EC number 238-373-9 .
The compound is known by several alternative names in scientific literature and commercial catalogs, including:
The central [Fe(CN)₅NO]²⁻ dianion is the functional core of the molecule, responsible for its characteristic color and pharmacological activity. The two water molecules of hydration contribute to the compound's stability in solid form while affecting its crystalline structure and solubility properties.
Physical Properties
Sodium nitroprusside dihydrate exists as ruby-red crystals with several distinctive physical characteristics that facilitate its identification and quality assessment . The compound demonstrates specific physical properties that are relevant to both its handling in laboratory settings and its formulation for clinical applications.
Basic Physical Characteristics
The physical properties of sodium nitroprusside dihydrate are summarized in the table below:
Property | Value | Reference |
---|---|---|
Physical Form | Crystalline | |
Color | Ruby red | |
Density | 1.72 g/cm³ | |
Bulk Density | 1000 kg/m³ | |
pH (50g/L, H₂O, 20°C) | 5 | |
Storage Temperature | 2-8°C | |
Hygroscopicity | Hygroscopic |
The crystalline nature of the compound contributes to its stability in solid form, though its hygroscopic properties necessitate proper storage conditions to prevent moisture absorption, which can accelerate degradation .
Spectroscopic Properties
The compound exhibits distinctive spectroscopic features that are useful for its identification and purity assessment. It shows characteristic absorbance in the ultraviolet-visible spectrum with:
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An absorption maximum at approximately 390-395 nm with a molar extinction coefficient of approximately 20.4 in water
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A shoulder at approximately 500 nm
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An additional peak at 396 nm with a molar extinction coefficient of approximately 25 in water
These spectral characteristics provide a basis for quantitative analysis and purity determination of sodium nitroprusside dihydrate in laboratory and pharmaceutical settings.
Solubility and Solution Stability
The solubility profile of sodium nitroprusside dihydrate is particularly important for its pharmaceutical applications, as it directly impacts formulation strategies and storage requirements. The compound demonstrates variable solubility across different solvents, with notable sensitivity to light exposure.
Solubility Profile
The solubility of sodium nitroprusside dihydrate in various solvents at 25°C is presented in the following table:
Solvent | Solubility (mg/ml) |
---|---|
Water | >200 |
Normal saline | >200 |
95% Ethanol | 1.1 |
Absolute ethanol | 5.0 |
Methanol | 100-200 |
Isopropyl alcohol | 0.1 |
Acetone | Virtually insoluble |
Ether | Virtually insoluble |
Chloroform | Virtually insoluble |
The compound is highly soluble in water (approximately 400 g/L), though this dissolution is accompanied by slow decomposition . Its high solubility in aqueous media facilitates its pharmaceutical formulation for intravenous administration.
Solution Stability
The stability of sodium nitroprusside dihydrate solutions is significantly affected by light exposure, temperature, and the presence of certain additives:
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Solutions degrade rapidly when exposed to white or blue light, releasing nitrosyl ligand and cyanide ion, but remain relatively stable when exposed to red light
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The photochemical degradation follows non-linear kinetics, with the rate being similar in water, 0.9% saline, and 5% glucose solutions when exposed to daylight or 350 nm light
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Natural light has a more deleterious effect on stability than fluorescent light, with approximately 3.4% decomposition observed after 24 hours of storage in aluminum foil-wrapped bottles under fluorescent light (for 0.1% w/w solutions)
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Solutions stored in foil-wrapped glass containers at 4°C in the dark demonstrate improved stability
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Solutions in water and 0.9% saline (50 mg/ml) remain stable during autoclaving (15 min, 121°C), but sterilization in 5% glucose solution results in approximately 40% loss of nitroprusside
These stability characteristics necessitate protection from light during storage and handling, with recommendations for storage in amber or aluminum foil-wrapped containers, particularly for pharmaceutical preparations.
Mechanism of Action
Sodium nitroprusside dihydrate functions primarily through the liberation of nitric oxide (NO), accompanied by the release of cyanide ions. This mechanism underlies its pharmacological effects, particularly its vasodilatory activity.
Nitric Oxide Release
The primary mechanism involves the following sequential steps:
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Liberation of nitric oxide (NO) from the [Fe(CN)₅NO]²⁻ complex
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Binding of NO to soluble guanylate cyclase (sGC) in vascular smooth muscle cells
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Activation of sGC, leading to increased production of cyclic guanosine monophosphate (cGMP)
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Activation of cGMP-dependent protein kinase G (PKG)
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Phosphorylation and activation of myosin light-chain phosphatase by PKG
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Inactivation of the myosin complex, resulting in relaxation of vascular smooth muscle cells
Additionally, NO may reduce vascular smooth muscle contraction triggered by calcium channel agonists and G-protein activators, providing alternative pathways for its vasodilatory effects .
Physiological Effects
The primary physiological effect of sodium nitroprusside dihydrate is vasodilation, which is most pronounced in arteriolar vessels. This vasodilatory action is responsible for its therapeutic applications in various cardiovascular conditions, including hypertensive crises and acute heart failure . The compound produces balanced arterial and venous dilation, leading to reduced peripheral vascular resistance and decreased cardiac preload and afterload.
Applications and Uses
Sodium nitroprusside dihydrate has found applications in both clinical medicine and analytical chemistry, with its utility stemming from its chemical reactivity and physiological effects.
Clinical Applications
In clinical medicine, sodium nitroprusside dihydrate serves primarily as:
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A rapid-acting vasodilator for management of hypertensive crises
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A treatment option for acute heart failure, reducing cardiac preload and afterload
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An agent for controlled hypotension during surgical procedures
Its fast onset of action and short half-life make it particularly suitable for situations requiring precise blood pressure control under continuous monitoring.
Analytical and Research Applications
Beyond its clinical applications, the compound has utility in analytical and research settings:
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As a reagent in colorimetric tests for amphetamine and methamphetamine determination
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In sperm viability assessments
The compound's distinctive chemical reactivity and spectroscopic properties underpin these analytical applications, providing sensitive and specific methods for various determinations.
Historical Development
Sodium nitroprusside has a rich history in medicine dating back to the early 20th century. The compound first found applications in human medicine in the 1920s, with comprehensive safety and efficacy data being published in 1955 . Initially adopted for the management of hypertensive emergencies, its use gradually expanded to encompass various cardiovascular conditions.
The development of reliable administration protocols and monitoring strategies facilitated its integration into clinical practice, with particular emphasis on managing the potential toxicity associated with cyanide release. Modern applications have refined dosing strategies and safety monitoring, allowing for more controlled and safer use of this potent vasodilator.
Analytical Methods
Various analytical methods have been developed for the identification, quantification, and purity assessment of sodium nitroprusside dihydrate, facilitating quality control in both research and pharmaceutical settings.
Identification Methods
The compound can be identified through:
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Infrared (IR) spectroscopy
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Ultraviolet-visible (UV/VIS) spectroscopy, with characteristic absorption maxima
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Specific identification tests described in pharmacopoeial monographs
Quantitative Analysis
Quantitative determination methods include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Colorimetric assays
These methods provide reliable approaches for assessing the purity and concentration of sodium nitroprusside dihydrate in various matrices, including pharmaceutical preparations and biological samples.
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